N-(2-benzoyl-4-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2O4S/c26-19-6-11-23(22(16-19)24(30)17-4-2-1-3-5-17)28-25(31)18-12-14-29(15-13-18)34(32,33)21-9-7-20(27)8-10-21/h1-11,16,18H,12-15H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZICHZWEAXHRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The benzoyl, chlorophenyl, and fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to proceed efficiently.
Sulfonylation: The sulfonyl group is added via a sulfonylation reaction, which typically involves the use of sulfonyl chlorides and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with several piperidine-4-carboxamide derivatives documented in the evidence. Key analogues include:
(a) N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (4–9)
- Structural Differences : Replaces the 2-benzoyl-4-chlorophenyl group with a benzo[d]thiazol-2-ylphenyl moiety.
- Synthesis : Yielded 47–72% via sulfonylation and coupling reactions, comparable to methods used for other carboxamide derivatives .
- Physical Properties : Reported as a white solid with a melting point range of 132–230°C, similar to halogenated analogues .
(b) N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20)
- Structural Differences : Features a 2,4-dichlorophenyl sulfonyl group instead of 4-fluorophenyl sulfonyl.
- Impact on Properties : Increased halogenation correlates with higher lipophilicity and melting points (e.g., 4–20: m.p. 230°C) due to enhanced intermolecular interactions .
(c) N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide (4–24)
- Structural Differences : Contains a 3,5-difluorophenyl sulfonyl group, introducing steric and electronic variations.
Physicochemical and Pharmacological Implications
(a) Halogenation Effects
- Chlorine vs. Fluorine: The 4-chlorophenyl group in the target compound may enhance metabolic stability compared to non-halogenated analogues, while the 4-fluorophenyl sulfonyl group could improve binding to hydrophobic enzyme pockets .
- Melting Points : Halogenated derivatives (e.g., 4–20, 4–21) exhibit higher melting points than methoxy- or methyl-substituted analogues (e.g., 4–22: m.p. ~75% yield), suggesting stronger crystal lattice interactions .
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClFNO₃S
- Molecular Weight : 367.86 g/mol
This compound contains multiple functional groups, including a piperidine ring, sulfonyl group, and halogenated phenyl rings, which contribute to its diverse biological activities.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL |
| Pseudomonas aeruginosa | 0.35 μg/mL |
The antibacterial activity was assessed using standard methods such as the broth dilution method and time-kill assays, indicating that the compound effectively inhibits bacterial growth at low concentrations .
2. Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease enzymes. These enzymes play critical roles in various physiological processes and disease mechanisms.
| Enzyme | Inhibition Percentage |
|---|---|
| Acetylcholinesterase (AChE) | 78% at 100 μM |
| Urease | 65% at 100 μM |
The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's, while urease inhibition indicates possible use in managing urinary tract infections .
3. Anti-inflammatory Activity
Research has indicated that the compound exhibits anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with the compound.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study on its effect on Staphylococcus aureus showed significant antibacterial activity, leading to a reduction in infection severity in animal models.
- Case Study 2 : Inhibition of AChE was observed in a cellular model, suggesting that this compound may serve as a lead for developing new treatments for Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
